

Application of Diazaphenoxazine Dyes in Fluorescence Microscopy: Detailed Application Notes and Protocols

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Compound of Interest	
Compound Name:	2-Chloro-10-methyl-3,4-diazaphenoxazine
Cat. No.:	B1305638

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Introduction

Diazaphenoxazine dyes are a class of heterocyclic compounds that have garnered significant attention in the field of fluorescence microscopy due to their favorable photophysical properties. These properties often include bright fluorescence, large Stokes shifts, and sensitivity to the local environment, making them excellent candidates for the development of fluorescent probes for live-cell imaging. Their applications are diverse, ranging from the staining of specific organelles to the real-time monitoring of dynamic cellular processes such as apoptosis and calcium signaling. This document provides detailed application notes and protocols for the use of diazaphenoxazine-based dyes in various fluorescence microscopy applications.

Quantitative Data of Representative Diazaphenoxazine and Related Dyes

For ease of comparison, the photophysical properties of several common diazaphenoxazine and related fluorescent dyes are summarized in the table below. This data is crucial for selecting the appropriate dye and filter sets for fluorescence microscopy experiments.

Dye Name	Excitation Max (λ_{ex} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Common Applications
Resorufin	571	585	58,000	High	H_2O_2 detection, enzyme activity assays
Amplex® Red	(Non-fluorescent)	(Oxidized to Resorufin)	N/A	N/A	H_2O_2 and peroxidase activity assays
Nile Red	552	636	-	Environment-dependent	Lipid droplet staining, membrane studies
Nile Blue A	633	672	-	-	Histological stain, vital stain for lysosomes
Water-Soluble Nile Red Derivative 3	~610 (in EtOH)	~650 (in EtOH)	-	~0.4 (in EtOH)	Mitochondrial staining
Water-Soluble Nile Red Derivative 4	~620 (in EtOH)	~660 (in EtOH)	-	~0.3 (in EtOH)	Golgi apparatus staining

Application 1: Staining of Intracellular Organelles

Diazaphenoxazine derivatives have been successfully modified to target and visualize specific subcellular compartments, enabling the study of their morphology and function in living cells.

Staining of Lipid Droplets with Nile Red

Nile Red is a lipophilic diazaphenoxazine dye that is intensely fluorescent in hydrophobic environments, making it an excellent probe for staining intracellular lipid droplets.

Experimental Protocol:

Materials:

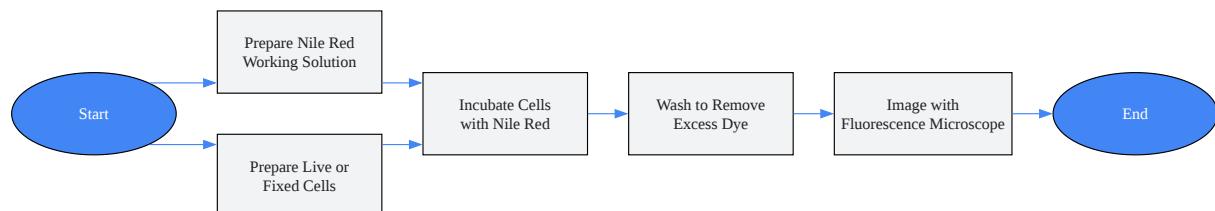
- Nile Red stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Live or fixed cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

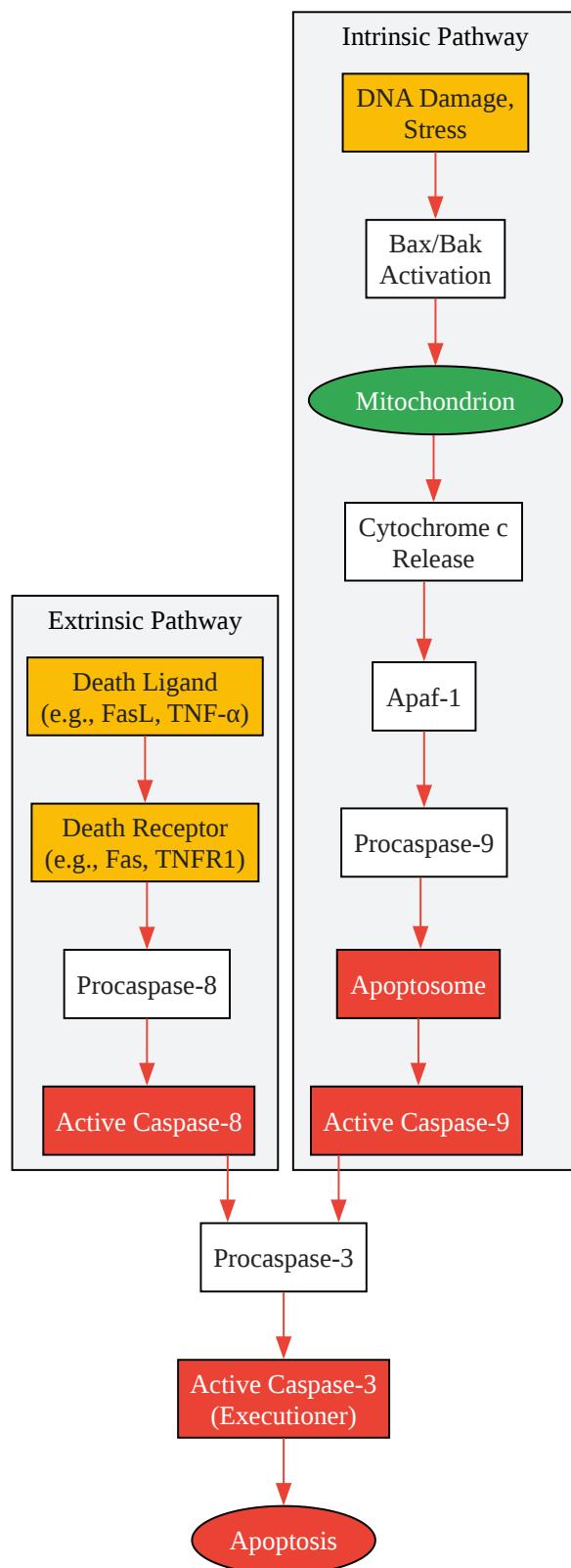
Procedure:

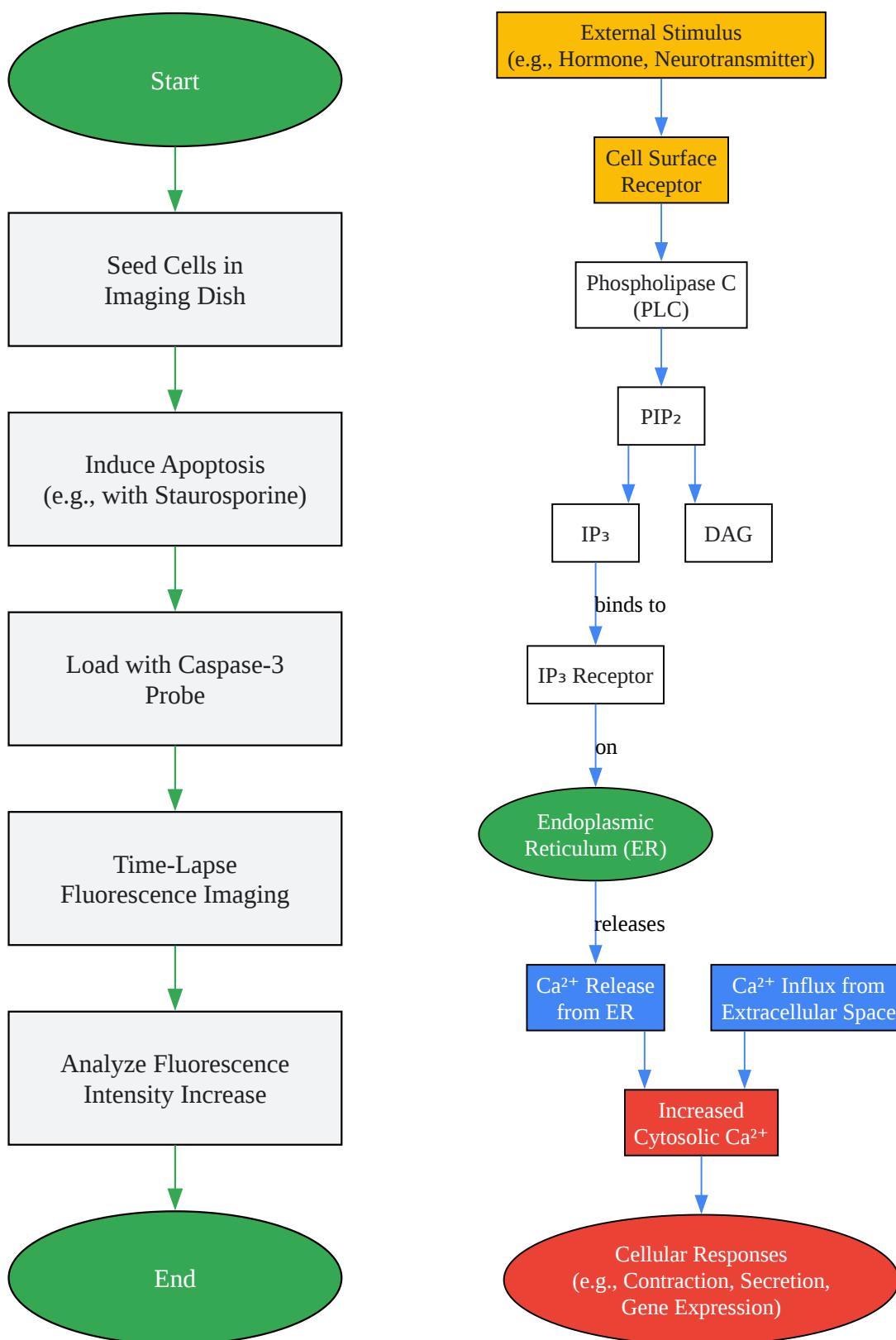
- Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.
- Cell Staining (Live Cells): a. Wash the cells twice with pre-warmed PBS. b. Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C, protected from light. c. Wash the cells twice with PBS to remove excess dye. d. Mount the coverslip on a slide with a drop of PBS or imaging medium.
- Cell Staining (Fixed Cells): a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, can improve staining). d. Wash the cells twice with PBS. e. Incubate the cells with the Nile Red working solution for 30 minutes at room temperature, protected from light. f. Wash the cells three times with PBS. g. Mount the coverslip on a slide with an appropriate mounting medium.

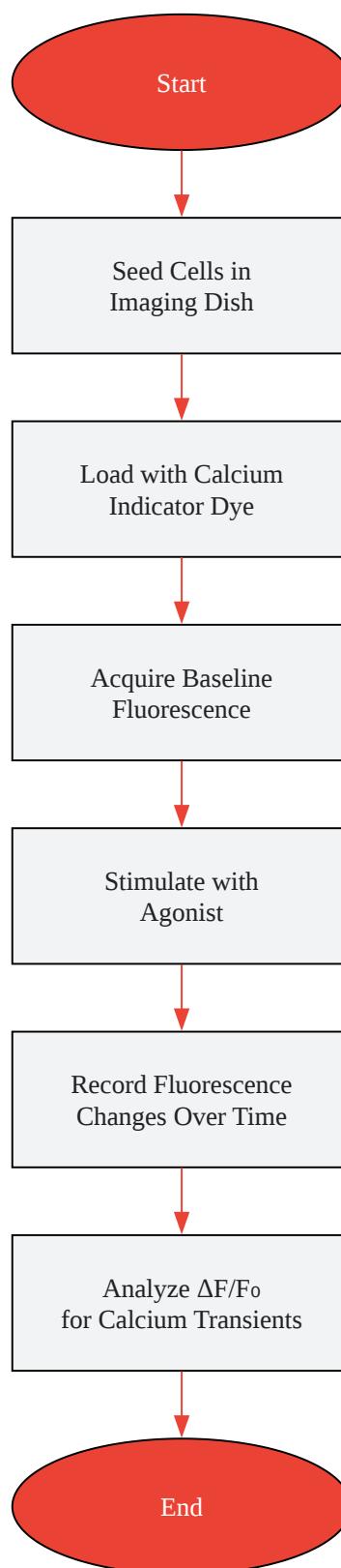
- Imaging: a. Visualize the stained cells using a fluorescence microscope. b. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures, depending on the filter set used. For better selectivity for lipid droplets, use excitation around 450-500 nm and emission >528 nm for yellow-gold fluorescence, or excitation around 515-560 nm and emission >590 nm for red fluorescence.[\[1\]](#)

Experimental Workflow for Lipid Droplet Staining:







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References

- 1. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
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